molecular formula C21H34N4O10 B13723889 Ac-Ile-Glu-aThr-Asp-al

Ac-Ile-Glu-aThr-Asp-al

Cat. No.: B13723889
M. Wt: 502.5 g/mol
InChI Key: AXTKTZHLZLOIIO-WBOIFEBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ile-Glu-aThr-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Ac-Ile-Glu-aThr-Asp-al primarily undergoes enzymatic cleavage reactions. Caspase-8 specifically binds to and cleaves the peptide sequence, releasing a detectable product. This reaction is crucial for studying the activity of caspase-8 in apoptosis .

Common Reagents and Conditions

Major Products

The major product of the enzymatic cleavage of this compound by caspase-8 is a fluorescent or colorimetric compound, depending on the specific substrate used. This product is used to quantify enzyme activity .

Scientific Research Applications

Ac-Ile-Glu-aThr-Asp-al has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate to study the activity of caspase-8 and other proteases involved in apoptosis.

    Molecular Biology: Helps in understanding the molecular mechanisms of programmed cell death.

    Medicine: Potential therapeutic target for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of Ac-Ile-Glu-aThr-Asp-al involves its recognition and cleavage by caspase-8. Caspase-8 binds to the peptide sequence and cleaves it at specific sites, leading to the release of a detectable product. This process is crucial for the activation of downstream apoptotic pathways and the execution of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Ile-Glu-aThr-Asp-al is unique due to its specific sequence and the type of detectable product it releases upon cleavage. This makes it particularly useful for certain types of assays and research applications where specific detection methods are required .

Properties

Molecular Formula

C21H34N4O10

Molecular Weight

502.5 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11-,13-,14-,17-,18-/m0/s1

InChI Key

AXTKTZHLZLOIIO-WBOIFEBMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C

Origin of Product

United States

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